MJC13

Prostate Cancer Androgen Receptor Transcription

Researchers studying castration-resistant prostate cancer (CRPC) often face the limitation that classic AR antagonists fail against mutations like ART877A and cannot dissect FKBP52-specific pathways. MJC13 solves this by targeting the AR BF3 surface to prevent Hsp90-FKBP52-AR complex dissociation, a mechanism distinct from ligand-binding domain competitors. - Selectively inhibits full-length AR without affecting the AR-V7 splice variant, confirming pathway specificity. - Potently blocks β-catenin-enhanced AR activity, a key driver of treatment resistance. - Effective against the ART877A mutant, which is activated by classic antagonists like flutamide. Supplied as a high-purity (>98%) small molecule, suitable for both in vitro and in vivo prostate cancer studies.

Molecular Formula C13H15Cl2NO
Molecular Weight 272.17 g/mol
CAS No. 200709-97-3
Cat. No. B1216574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMJC13
CAS200709-97-3
SynonymsMJC13 compound
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Molecular FormulaC13H15Cl2NO
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17)
InChIKeyZYPWKRVXNGLEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MJC13: Selective FKBP52-Directed AR Inhibitor


MJC13 (CAS: 200709-97-3), chemically defined as N-(2,3-dichlorophenyl)cyclohexanecarboxamide, is a surface-directed antagonist of the androgen receptor (AR) that targets the regulation of AR signaling by the Hsp90 cochaperone FKBP52 [1]. It functions by preventing the hormone-dependent dissociation of the Hsp90-FKBP52-AR complex, thereby reducing nuclear translocation of hormone-bound AR [1]. MJC13 has demonstrated anti-tumor activity in prostate cancer models and is widely utilized as a chemical probe in prostate cancer research . For research procurement, MJC13 is available as a high-purity (>98%) small molecule for in vitro and in vivo studies .

Mechanism FKBP52-directed AR surface antagonist
Target Engagement Blocks Hsp90-FKBP52-AR complex dissociation
Research Model Prostate cancer model studies
Format High-purity compound for in vitro and in vivo use

Why MJC13 Is Irreplaceable


MJC13 possesses a distinct mechanism of action that differentiates it from both classic AR antagonists and Hsp90 inhibitors, making it irreplaceable in specific research contexts. Classic antagonists like flutamide and bicalutamide directly compete with androgens for the AR ligand-binding domain (LBD), while MJC13 acts as a surface-directed antagonist targeting the AR BF3 surface to specifically inhibit FKBP52-regulated signaling [1]. Furthermore, MJC13 is effective against the ART877A mutant, which emerges during flutamide withdrawal, a condition where classic antagonists fail [1]. In contrast to the broad Hsp90 inhibitor Geldanamycin (GA), which affects multiple client proteins and fails to inhibit the constitutively active AR-V7 splice variant, MJC13 demonstrates a distinct selectivity profile that is critical for dissecting FKBP52-specific pathways in castration-resistant prostate cancer (CRPC) [2].

Feature
MJC13
Classic AR Antagonists / Hsp90 Inhibitors
Mechanism
Surface-directed AR antagonist (BF3 site)
Ligand competition (LBD) or broad Hsp90 inhibition
Flutamide-Resistant AR Mutant
Retains antagonist activity
Flutamide acts as agonist
AR Splice Variants
Inhibits full-length AR; AR-V7 unaffected
GA inhibits full-length AR but not AR-V7; lacks FKBP52 specificity

MJC13 Evidence vs AR Antagonists & Hsp90 Inhibitors


MJC13 vs Flutamide: AR Inhibition on PSA Promoter

MJC13 inhibits AR binding to the prostate specific antigen (PSA) promoter more strongly than the classic antagonist flutamide. In chromatin immunoprecipitation (ChIP) assays, MJC13 reduced AR occupancy on the PSA promoter to a greater extent than flutamide, indicating a distinct and more effective mechanism of action for disrupting AR transcriptional complexes in this context [1].

PSA Promoter AR Binding
Head-to-head
MJC13 inhibited AR occupancy more strongly than flutamide
Supports AR transcriptional complex disruption context
ChIP assay; LNCaP cells
Prostate Cancer Androgen Receptor Transcription

MJC13 vs Flutamide: ART877A AR Mutant Activity

MJC13 inhibits the activity of the ART877A AR mutant, a variant that emerges during flutamide withdrawal and is activated by flutamide. In contrast to flutamide, which acts as an agonist on ART877A, MJC13 acts as an antagonist, inhibiting its transcriptional activity in luciferase reporter assays in CV-1 cells [1].

ART877A AR Mutant Activity
Head-to-head
MJC13 acts as antagonist; flutamide acts as agonist
Differentiates MJC13 in flutamide-resistant model context
Luciferase reporter; CV-1 cells
Castration-Resistant Prostate Cancer Drug Resistance AR Mutant

MJC13 vs Flutamide: β-Catenin Co-Activation Blockade

MJC13 effectively blocks the synergistic up-regulation of AR activity by the co-activator β-catenin, a pathway that classic AR antagonists do not address. In luciferase reporter assays, MJC13 inhibited β-catenin-enhanced AR transcriptional activity, whereas flutamide had a significantly weaker effect on this co-activation mechanism [1].

β-Catenin Co-Activation Blockade
Head-to-head
MJC13 strongly inhibits β-catenin-enhanced AR activity; flutamide weak
Supports AR co-activator pathway research context
Luciferase reporter; LNCaP cells
β-Catenin AR Signaling Co-Activation

Full-Length AR vs AR-V7: MJC13 Sensitivity

MJC13 strongly inhibits the transcriptional activity of full-length AR, but has no effect on the constitutively active AR-V7 splice variant. In luciferase reporter assays, treatment with 30 μM MJC13 significantly reduced full-length AR activity, while AR-V7 activity remained unaffected [1]. This contrasts with the Hsp90 inhibitor Geldanamycin, which has little effect on AR-V7 activity but also inhibits full-length AR [1].

Full-Length AR vs AR-V7 Sensitivity
Cross-study comparable
MJC13 inhibits full-length AR; AR-V7 activity unaffected
Defines FKBP52-specific target engagement profile
Luciferase reporter; HeLa cells expressing AR or AR-V7
AR Splice Variants AR-V7 Castration-Resistant Prostate Cancer

MJC13 Application Scenarios


FKBP52-Dependent AR Signaling in CRPC

MJC13 is the optimal tool for dissecting FKBP52-dependent AR signaling pathways in CRPC. Its unique mechanism—targeting the AR BF3 surface to prevent Hsp90-FKBP52-AR complex dissociation—allows researchers to specifically interrogate the role of FKBP52 in AR activation, independent of ligand competition. This is particularly valuable in models expressing constitutively active AR splice variants like AR-V7, where MJC13's lack of effect on the variant confirms its pathway specificity [1]. In contrast, classic AR antagonists and broad Hsp90 inhibitors either lack this specificity or are ineffective against certain AR variants [1]. This scenario is supported by evidence that MJC13 inhibits full-length AR but not AR-V7 activity [1].

β-Catenin & AR Co-Activation in Prostate Cancer

For researchers exploring the convergence of Wnt/β-catenin and AR signaling in prostate cancer, MJC13 provides a critical advantage over classic AR antagonists. Its ability to effectively block β-catenin interaction with the AR ligand-binding domain and the subsequent synergistic up-regulation of AR activity allows for the specific interrogation of this co-activation mechanism [1]. This is directly relevant to CRPC, where β-catenin is often activated and contributes to treatment resistance [1]. The use of MJC13 in this context is based on its demonstrated strong inhibition of β-catenin-enhanced AR activity, a function where classic antagonists like flutamide are significantly less effective [1].

AR Mutant Antagonism in Flutamide-Resistant Models

MJC13 is a valuable tool for studying AR mutations that confer resistance to first-generation anti-androgens. Its ability to act as an antagonist against the ART877A mutant, which is activated by flutamide, makes it essential for differentiating between classic and surface-directed AR antagonism in drug-resistant contexts [1]. This application is directly supported by evidence showing MJC13 inhibits flutamide activation of ART877A, a condition that mimics aspects of clinical flutamide withdrawal syndrome [1].

Application
Selection Property
Validation Focus
FKBP52-dependent AR signaling in CRPC studies
Targets AR BF3 surface; prevents FKBP52-AR complex dissociation
FKBP52-specific pathway validation (differentiation from classic antagonists)
β-Catenin co-activation in prostate cancer research
Blocks β-catenin-enhanced AR transcriptional activity
β-Catenin/AR co-activation pathway specificity
Flutamide-resistant AR mutant models
Antagonizes flutamide-resistant AR mutant (distinct from classic antagonists)
Flutamide withdrawal model response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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